Cas no 2228876-50-2 (methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate)

Methyl 3-(1-(aminooxy)propan-2-yl)thiophene-2-carboxylate is a specialized organic compound featuring a thiophene core functionalized with an aminooxypropyl side chain and a methyl ester group. This structure imparts versatility in synthetic applications, particularly as a building block for heterocyclic chemistry or as a reactive intermediate in the preparation of more complex molecules. The aminooxy moiety offers potential for oxime formation, enabling conjugation with carbonyl-containing compounds, while the thiophene scaffold contributes to electronic and steric properties useful in materials science or pharmaceutical development. Its balanced reactivity and stability make it suitable for controlled functionalization under mild conditions. The ester group further enhances derivatization opportunities, supporting diverse downstream modifications.
methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate structure
2228876-50-2 structure
Product Name:methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate
CAS No:2228876-50-2
MF:C9H13NO3S
MW:215.269421339035
CID:6258897
PubChem ID:165760904
Update Time:2025-10-15

methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate
    • EN300-1756341
    • methyl 3-[1-(aminooxy)propan-2-yl]thiophene-2-carboxylate
    • 2228876-50-2
    • Inchi: 1S/C9H13NO3S/c1-6(5-13-10)7-3-4-14-8(7)9(11)12-2/h3-4,6H,5,10H2,1-2H3
    • InChI Key: VFJGEMUKAJMEOS-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)C(C)CON

Computed Properties

  • Exact Mass: 215.06161445g/mol
  • Monoisotopic Mass: 215.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 89.8Ų

methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate Pricemore >>

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Additional information on methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate

Research Briefing on Methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate (CAS: 2228876-50-2): Recent Advances and Applications

Methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate (CAS: 2228876-50-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This thiophene-based derivative, characterized by its unique aminooxy functional group, has shown promising potential in various applications, including drug discovery, bioconjugation, and targeted therapy development. Recent studies have focused on its synthetic accessibility, reactivity, and biological activity, making it a valuable scaffold for further research and development.

The compound's structural features, particularly the aminooxy moiety, enable its use as a versatile building block in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a linker in antibody-drug conjugates (ADCs), where it facilitated stable conjugation while maintaining the therapeutic payload's activity. The research highlighted the compound's advantages over traditional linkers, including improved stability in physiological conditions and reduced off-target effects.

In the context of drug discovery, methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate has been investigated as a potential inhibitor of specific enzymatic targets. A recent preprint on bioRxiv (2024) reported its moderate inhibitory activity against certain kinases involved in inflammatory pathways, suggesting possible applications in developing anti-inflammatory agents. The study employed molecular docking simulations followed by in vitro assays, revealing interesting structure-activity relationships that could guide future optimization efforts.

The compound's chemical properties have also been the subject of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry explored its reactivity patterns, particularly in oxime formation reactions. The researchers developed an efficient synthetic route to the compound and characterized its behavior under various conditions, providing valuable insights for its handling and utilization in synthetic applications. These findings are particularly relevant for researchers working on bioconjugation strategies or prodrug development.

From a safety and pharmacokinetic perspective, preliminary studies indicate that methyl 3-1-(aminooxy)propan-2-ylthiophene-2-carboxylate exhibits favorable properties for further development. Early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling suggests reasonable metabolic stability and acceptable toxicity profiles in cell-based assays. However, more comprehensive preclinical evaluations are needed to fully assess its potential as a drug candidate or therapeutic component.

Looking forward, several research groups have proposed exploring this compound's applications in targeted drug delivery systems and as a building block for novel chemical probes. Its combination of synthetic accessibility, functional group versatility, and emerging biological activity makes it a compelling subject for continued investigation in chemical biology and pharmaceutical research.

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